molecular formula C14H11BrN2O B3157584 4-Benzyloxy-5-bromo-1h-indazole CAS No. 850363-66-5

4-Benzyloxy-5-bromo-1h-indazole

Cat. No.: B3157584
CAS No.: 850363-66-5
M. Wt: 303.15 g/mol
InChI Key: BMLQCJLQVVXXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Benzyloxy-5-bromo-1h-indazole” is a compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods . A series of novel 4-bromo-1H-indazole derivatives have been designed, synthesized, and assayed for their in vitro antibacterial activity . The synthesis of 1H-indazole has been investigated using density functional theory (DFT) and a hydrogen bond propelled mechanism has been proposed .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The molecular structure of “this compound” can be found in various databases .


Chemical Reactions Analysis

Indazole derivatives have been used in various chemical reactions due to their versatile biological activities . A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized as filamentous temperature-sensitive protein Z (FtsZ) inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases .

Scientific Research Applications

Indazole derivatives, including 4-Benzyloxy-5-bromo-1h-indazole, are heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. These compounds are of significant pharmacological interest due to their wide variety of biological activities. Recent patents (2013-2017) highlight the therapeutic potential of indazole scaffolds in developing novel agents for cancer, inflammation, and neurodegenerative disorders. The emphasis on indazoles reflects their importance in generating new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Anticancer and Anti-inflammatory Applications

Indazole derivatives are researched extensively for their promising anticancer and anti-inflammatory activities. The modifications on the indazole scaffold have led to compounds showing significant efficacy against various cancer cell lines and inflammation models. These derivatives are also explored for disorders involving protein kinases and neurodegeneration, indicating their versatile therapeutic applications (Denya, Malan, & Joubert, 2018).

Chemical Synthesis and Modification

The development of novel indazole-based therapeutic agents often involves sophisticated chemical synthesis and modification techniques. The research in this area aims at enhancing the biological activity, reducing toxicity, and improving the pharmacokinetic properties of indazole derivatives. These efforts are crucial for transitioning from experimental compounds to clinically useful medications (Denya, Malan, & Joubert, 2018).

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods and exploring the biological activities of these compounds .

Properties

IUPAC Name

5-bromo-4-phenylmethoxy-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-12-6-7-13-11(8-16-17-13)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLQCJLQVVXXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=C2C=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288287
Record name 5-Bromo-4-(phenylmethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850363-66-5
Record name 5-Bromo-4-(phenylmethoxy)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850363-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(phenylmethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-5-bromo-1h-indazole
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-5-bromo-1h-indazole
Reactant of Route 3
4-Benzyloxy-5-bromo-1h-indazole
Reactant of Route 4
4-Benzyloxy-5-bromo-1h-indazole
Reactant of Route 5
4-Benzyloxy-5-bromo-1h-indazole
Reactant of Route 6
Reactant of Route 6
4-Benzyloxy-5-bromo-1h-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.